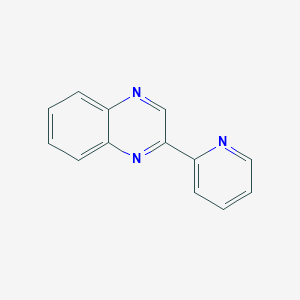

Quinoxaline, 2-(2-pyridinyl)-

Description

Significance of Heterocyclic Architectures in Contemporary Chemistry

Heterocyclic compounds are a cornerstone of modern chemistry, with over half of all known organic compounds possessing a heterocyclic structure. msesupplies.com These cyclic molecules, which contain at least one atom other than carbon within their ring system, are fundamental to numerous biological processes and industrial applications. ijarsct.co.inijpsr.com Their prevalence is underscored by the fact that more than 85% of all biologically active chemical entities feature a heterocyclic scaffold. mdpi.com

The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including the ability to engage in hydrogen bonding and coordinate with metal ions. mdpi.com This structural and functional diversity allows for the fine-tuning of properties like solubility, lipophilicity, and polarity, which is crucial in the design of pharmaceuticals and functional materials. mdpi.com Consequently, heterocyclic architectures are integral to the development of medicines, agrochemicals, dyes, polymers, and advanced materials like organic conductors and semiconductors. msesupplies.comopenmedicinalchemistryjournal.com Many natural products, including antibiotics like penicillin and alkaloids such as morphine, contain heterocyclic moieties, further highlighting their biological importance. ijpsr.com

Evolution of Quinoxaline-Based Ligand Design and its Impact on Research

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, has emerged as a privileged scaffold in ligand design. researchgate.netipp.pt The quinoxaline framework is of great interest due to its diverse biological activities and its utility as a precursor for a multitude of new compounds. ipp.pttandfonline.com The evolution of quinoxaline-based ligand design has been driven by the need for molecules with specific electronic and structural properties for applications in medicinal chemistry, materials science, and catalysis. researchgate.nettandfonline.com

The design of these ligands often involves the introduction of various substituents to the quinoxaline core, which can modulate their coordination behavior and photophysical properties. researchgate.netacs.org This strategic functionalization has led to the development of quinoxaline derivatives that can act as potent therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. tandfonline.comrsc.orgsapub.org In materials science, quinoxaline-based compounds are utilized in the creation of fluorescent materials, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. mdpi.comresearchgate.net The ability of quinoxaline ligands to form stable complexes with a wide range of metal ions has been a significant factor in their widespread adoption in various research fields. tandfonline.commdpi.com

Scope and Research Focus on 2-(2-pyridinyl)quinoxaline within Academic Disciplines

The compound 2-(2-pyridinyl)quinoxaline, which combines the chelating properties of 2,2'-bipyridine (B1663995) with the bridging capabilities of quinoxaline, has been the subject of extensive research. mdpi.com Its bidentate nature allows it to form stable complexes with numerous transition metals, leading to a rich coordination chemistry. mdpi.comrsc.org Research on 2-(2-pyridinyl)quinoxaline and its metal complexes spans several academic disciplines.

In inorganic and coordination chemistry, studies have focused on the synthesis and structural characterization of its metal complexes, revealing a variety of coordination geometries. mdpi.comrsc.orgresearchgate.net The photophysical properties of these complexes are also a significant area of investigation, with research exploring their potential use in light-emitting devices and as photosensitizers. researcher.lifenih.gov In the field of medicinal chemistry, complexes of 2-(2-pyridinyl)quinoxaline have been evaluated for their biological activities, including their potential as anti-inflammatory agents and anticancer drugs. mdpi.comnih.govresearchgate.net Furthermore, the catalytic applications of its metal complexes are being explored, for instance, in CO-releasing molecules for therapeutic purposes. researcher.life The versatility of 2-(2-pyridinyl)quinoxaline as a ligand ensures its continued importance in both fundamental and applied chemical research.

Chemical and Physical Properties of 2-(2-pyridinyl)quinoxaline

| Property | Value |

| Molecular Formula | C13H9N3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 2-(pyridin-2-yl)quinoxaline |

| CAS Number | 7755-91-1 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Data sourced from PubChem CID 677296 nih.gov

Synthesis of 2-(2-pyridinyl)quinoxaline

The synthesis of 2-(2-pyridinyl)quinoxaline is often achieved through the condensation reaction of o-phenylenediamine (B120857) with 2-pyridylglyoxal. A notable method involves the reaction of 2-acetylpyridine (B122185) and 1,2-diaminobenzene, which results in the formation of the desired product. rsc.org Another common approach is the Hinsberg cyclization, reacting 1,2-diketones with o-phenylenediamine analogues. thieme-connect.com

Spectroscopic Data of a Ruthenium(II) Complex of 2-(2-pyridinyl)quinoxaline

The following table presents selected spectroscopic data for the heteroleptic ruthenium(II) complex, Ru(dcbpyH2)2(L1)2, where L1 is 2-(2′-pyridyl)quinoxaline and dcbpyH2 is 2,2′-bipyridine-4,4′-dicarboxylic acid. tandfonline.com

| Spectroscopic Technique | Key Observations |

| IR Spectroscopy | Characteristic bands of the 2-(2′-pyridyl)quinoxaline ligand are observed, with shifts upon coordination to the ruthenium center. |

| UV-Vis Spectroscopy | Shows absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and intra-ligand transitions. |

| NMR Spectroscopy | Multinuclear NMR confirms the coordination of the ligands to the ruthenium(II) ion. |

| ESI-Mass Spectrometry | The mass spectrum confirms the formation of the desired complex cation. |

This data is based on the characterization of a specific ruthenium complex and illustrates the spectroscopic changes upon coordination. tandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c1-2-7-12-10(5-1)15-9-13(16-12)11-6-3-4-8-14-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTQXXKVEMXZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350367 | |

| Record name | Quinoxaline, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-91-1 | |

| Record name | Quinoxaline, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(2-pyridinyl)quinoxaline

The construction of the 2-(2-pyridinyl)quinoxaline core is predominantly achieved through condensation reactions, with various protocols developed to enhance efficiency, yield, and environmental compatibility.

Condensation Reactions with o-Phenylenediamine (B120857) and Dicarbonyl Precursors

The most classical and widely employed method for the synthesis of quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. beilstein-journals.orgnih.govrsc.org In the specific case of 2-(2-pyridinyl)quinoxaline, this involves the reaction of o-phenylenediamine with a dicarbonyl precursor containing a pyridinyl moiety. A key precursor for this synthesis is 2,2'-pyridil (B1585533), a heteroaryl diketone bearing two 2-pyridyl substituents. The reaction of o-phenylenediamine with 2,2'-pyridil leads to the formation of 2,3-bis(2-pyridyl)quinoxaline (B1212657). While this method can be used to synthesize the target scaffold, it is important to note that it yields a disubstituted product. To obtain 2-(2-pyridinyl)quinoxaline specifically, an unsymmetrical dicarbonyl precursor would be required.

The general reaction conditions for these condensations often involve refluxing in solvents like ethanol (B145695) or acetic acid. nih.gov However, to improve reaction rates and yields, various catalysts can be employed.

Pyridine-Catalyzed Synthesis Protocols

Pyridine (B92270) and its derivatives can function as catalysts in the synthesis of quinoxalines. While not a direct synthesis of 2-(2-pyridinyl)quinoxaline from a pyridinyl-dicarbonyl compound, a notable pyridine-catalyzed protocol involves the reaction of 1,2-phenylenediamines with phenacyl bromides in THF at room temperature. mdpi.com This method proceeds via a condensation-oxidation process to afford various quinoxaline (B1680401) derivatives in excellent yields. mdpi.com The proposed mechanism involves the initial formation of a pyridine bromonium salt from the phenacyl bromide, followed by nucleophilic attack by the diamine, cyclization, and subsequent oxidation to the quinoxaline product. mdpi.com This methodology could potentially be adapted for the synthesis of 2-(2-pyridinyl)quinoxaline by utilizing a phenacyl bromide precursor bearing a 2-pyridyl group.

Green Chemistry Approaches to Quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of quinoxalines, including those with pyridinyl substituents, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govsapub.orgdntb.gov.uaacs.orgnih.gov The synthesis of quinoxaline derivatives from diamines and dicarbonyls has been successfully achieved under microwave heating, frequently in solvent-free conditions or using a minimal amount of a high-boiling solvent like DMSO. nih.gov This approach offers a significant improvement over conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can promote chemical reactions. Ultrasound-assisted synthesis of quinoxalines has been reported to be efficient, proceeding at room temperature in a shorter time compared to conventional methods. iucr.orgnih.govacs.orgresearchgate.net This catalyst-free approach in a green solvent like ethanol represents a sustainable pathway for the synthesis of these heterocycles. iucr.org

Catalyst-Free and Solvent-Free Synthesis: To further enhance the green credentials of the synthesis, catalyst-free and solvent-free protocols have been developed. The condensation of 1,2-diamines and 1,2-dicarbonyl compounds can proceed efficiently in the absence of any catalyst, sometimes simply by heating the neat reactants or using water or polyethylene (B3416737) glycol (PEG) as a recyclable solvent. nih.govbeilstein-journals.org These methods are characterized by their simplicity, high atom economy, and reduced environmental impact. rsc.org

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Synthesis

| Methodology | Precursors | Conditions | Advantages |

|---|---|---|---|

| Condensation Reactions | o-Phenylenediamine, 2,2'-Pyridil | Reflux in ethanol or acetic acid | Well-established, versatile |

| Pyridine-Catalyzed Synthesis | 1,2-Phenylenediamines, Phenacyl bromides | Pyridine, THF, room temperature | Mild conditions, high yields |

| Microwave-Assisted Synthesis | Diamines, Dicarbonyls | Microwave irradiation, solvent-free or minimal solvent | Rapid, high yields, cleaner reactions |

| Ultrasound-Assisted Synthesis | Diamines, Dicarbonyls | Ultrasound irradiation, room temperature, ethanol | Energy efficient, shorter reaction times |

| Catalyst-Free/Solvent-Free | Diamines, Dicarbonyls | Neat reaction or in water/PEG | Environmentally benign, simple work-up |

Functionalization and Derivatization Strategies of the Quinoxaline, 2-(2-pyridinyl)- Scaffold

Further modification of the 2-(2-pyridinyl)quinoxaline scaffold is crucial for tuning its physicochemical and biological properties. This is typically achieved by introducing various functional groups onto the quinoxaline or pyridine rings.

Introduction of Electron-Withdrawing/Donating Substituents

The electronic properties of the 2-(2-pyridinyl)quinoxaline system can be significantly altered by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups: The introduction of EWGs such as nitro groups and halogens has been reported. For instance, the synthesis of 5-nitro-2,3-bis(2-pyridyl)quinoxaline has been achieved through the condensation of 3-nitro-1,2-phenylenediamine with 2,2'-pyridil in refluxing acetic acid. iucr.orgnih.gov Similarly, 6-chloro-2,3-di(pyridin-2-yl)quinoxaline has been synthesized, demonstrating the incorporation of a halogen atom onto the quinoxaline ring. researchgate.netnih.gov The presence of these EWGs can influence the molecule's electron affinity and reactivity. For example, the introduction of fluorine atoms or cyanide groups at the 6- and 7-positions of the quinoxaline moiety has been shown to be an effective strategy for enhancing intermolecular interactions and improving charge transport properties in quinoxaline-based polymers. beilstein-journals.orgacs.orgrsc.org

Electron-Donating Groups: While specific examples of introducing EDGs directly onto the pre-formed 2-(2-pyridinyl)quinoxaline scaffold are less common in the provided search results, general strategies for the functionalization of quinoxalines can be applied. Nucleophilic aromatic substitution reactions on halo-quinoxalines can be used to introduce alkoxy or amino groups. Furthermore, the synthesis can start from a substituted o-phenylenediamine bearing an electron-donating group, which will then be incorporated into the final quinoxaline product.

Regioselective Modification Techniques

Controlling the position of new substituents on the 2-(2-pyridinyl)quinoxaline scaffold is a key challenge in its derivatization.

The nitration of 2,3-bis(2-pyridyl)quinoxaline to yield the 5-nitro derivative indicates a degree of regioselectivity in electrophilic substitution on the quinoxaline ring. nih.gov The position of substitution is influenced by the directing effects of the fused benzene (B151609) ring and the pyrazine (B50134) ring, as well as the existing pyridinyl substituents. Generally, electrophilic substitution on the quinoxaline ring is challenging but can occur under forcing conditions. sapub.org For quinoxalin-2(1H)-ones, nitration has been shown to occur selectively at the C7 or C5 position of the phenyl ring. rsc.org

Another site for functionalization is the nitrogen atom of the pyridine ring. The basicity of the quinoxaline nitrogen atoms is lower than that of the pyridine nitrogen, allowing for selective quaternization of the pyridine moiety. sapub.org

Modern C-H activation and arylation reactions offer powerful tools for the regioselective functionalization of heterocyclic compounds. acs.orgbeilstein-journals.orgrhhz.netresearchgate.net While specific applications to 2-(2-pyridinyl)quinoxaline are not detailed in the provided results, these methods hold great promise for the selective introduction of aryl groups at specific positions on both the quinoxaline and pyridine rings, guided by the inherent reactivity of the C-H bonds or through the use of directing groups. mdpi.com

Table 2: Examples of Functionalized 2-(2-pyridinyl)quinoxaline Derivatives

| Compound Name | Functional Group | Position of Functionalization | Synthetic Precursor |

|---|---|---|---|

| 5-Nitro-2,3-bis(2-pyridyl)quinoxaline | Nitro (-NO₂) | 5-position of quinoxaline | 3-Nitro-1,2-phenylenediamine |

| 6-Chloro-2,3-di(pyridin-2-yl)quinoxaline | Chloro (-Cl) | 6-position of quinoxaline | Not specified |

Synthesis of Related Quinoxaline Hybrid Ligands

The strategic design of hybrid molecules incorporating the quinoxaline scaffold with other heterocyclic systems has led to the development of novel ligands with diverse potential applications. A significant approach in this area is the synthesis of quinoxaline-triazole hybrids, which combines the chemical attributes of both moieties. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and versatile method for creating these complex molecular architectures. beilstein-journals.orgnih.govacs.org

A key methodology for synthesizing these hybrid ligands involves the initial preparation of N1-substituted quinoxalin-2-one precursors. These intermediates are then subjected to a click reaction with a variety of azide-containing compounds to yield the desired quinoxaline-triazole hybrids. nih.govacs.org

For instance, a library of 3-benzyl-N1-substituted quinoxalin-2-ones has been synthesized and utilized as key building blocks. nih.gov The synthesis begins with the alkylation of 3-benzylquinoxalin-2-one at the N1 position. A common precursor, 3-benzyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one, is prepared and then reacted with various organic azides through a copper-catalyzed click reaction to introduce the triazole ring linked to different substituents. nih.govacs.org

The general synthetic route can be summarized as follows:

N-Alkylation of Quinoxalin-2-one: The nitrogen atom at the 1-position of the quinoxalin-2-one ring is functionalized, often by introducing a terminal alkyne group. This creates a reactive handle for the subsequent click chemistry step.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): The N1-alkynyl-quinoxalin-2-one is then reacted with a selected organic azide (B81097) in the presence of a copper(I) catalyst. This reaction forms a stable 1,2,3-triazole ring, covalently linking the quinoxaline core to another molecular fragment. nih.govacs.org

This modular approach allows for the generation of a diverse library of hybrid ligands by simply varying the structure of the azide reactant.

Detailed research findings have demonstrated the successful synthesis of a range of quinoxaline-triazole hybrids. The following table provides examples of such compounds, showcasing the versatility of this synthetic strategy.

| Compound ID | Starting Quinoxaline Precursor | Azide Reactant | Resulting Hybrid Ligand Structure |

|---|---|---|---|

| 1 | 3-benzyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one | Ethyl 4-azidobenzoate | Ester-functionalized quinoxaline-triazole hybrid |

| 2 | 3-benzyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one | p-Azidoiodobenzene | Iodophenyl-substituted quinoxaline-triazole hybrid |

| 3 | 3-benzyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one | p-Azidophenol | Hydroxyphenyl-substituted quinoxaline-triazole hybrid |

| 4 | 3-benzyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one | p-Azidoacetophenone | Acetylphenyl-substituted quinoxaline-triazole hybrid |

The synthesis of these hybrid ligands has been confirmed through various spectroscopic methods, providing robust evidence for their chemical structures. nih.gov This synthetic methodology highlights a powerful strategy for the creation of complex quinoxaline-based ligands with tunable properties, determined by the nature of the substituent introduced via the azide component.

Coordination Chemistry and Ligand Design Principles

Chelation and Coordination Modes of 2-(2-pyridinyl)quinoxaline

The coordination versatility of pqx stems from the presence of multiple nitrogen donor atoms within its structure. This allows it to act as a flexible building block in the construction of both mononuclear and polynuclear metal complexes.

2-(2-pyridinyl)quinoxaline primarily exhibits two main coordination modes: bidentate and bridging. In its bidentate coordination, the ligand chelates to a single metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the quinoxaline (B1680401) ring, forming a stable five-membered ring. This mode is commonly observed in the formation of mononuclear complexes. For instance, in the monomeric pseudotetrahedral Zn(II) complex, pqx behaves as a bidentate chelating ligand. isca.in

However, the presence of the second nitrogen atom in the quinoxaline ring allows pqx to also function as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear, trinuclear, or even polymeric structures. In many polymeric Co(II), Ni(II), and Cu(II) complexes, all three nitrogen atoms of the pqx ligand are involved in coordination, resulting in five- or six-coordinate structures. isca.in The ability of the quinoxaline moiety to bridge metal ions is a key feature of this ligand's coordination chemistry. nih.gov This bridging can occur through the two nitrogen atoms of the quinoxaline ring, connecting two different metal centers.

The preference for a particular coordination mode of 2-(2-pyridinyl)quinoxaline is influenced by a combination of steric and electronic factors.

Steric Factors: The steric hindrance around the metal center and the ligand itself can dictate the coordination geometry. For instance, the presence of bulky substituents on the pyridinyl or quinoxaline rings can favor the formation of mononuclear complexes with a bidentate coordination mode to minimize steric clashes between ligands. nih.gov Conversely, in the absence of significant steric hindrance, the ligand can more readily adopt a bridging conformation to form polynuclear structures. The geometry of the resulting complex is also influenced by the size of the metal ion and the other ligands present in the coordination sphere.

Electronic Factors: The electronic properties of the metal ion and any substituents on the pqx ligand also play a crucial role. The electron-donating or electron-withdrawing nature of substituents on the aromatic rings can modulate the electron density on the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bonds. For example, electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination to the metal center. The nature of the metal ion, including its oxidation state and its hard or soft acid character, will also influence its preference for the different nitrogen donor sites of the pqx ligand.

Synthesis and Characterization of Metal Complexes

A wide array of metal complexes featuring the 2-(2-pyridinyl)quinoxaline ligand have been synthesized and characterized, showcasing its broad applicability in coordination chemistry.

Complexes of pqx with first-row transition metals from chromium to zinc have been extensively studied. nih.govmdpi.com These complexes are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes exhibit a variety of coordination geometries, including octahedral, tetrahedral, and trigonal bipyramidal structures. mdpi.com

For example, a series of mononuclear and dinuclear complexes with the general formulas [M(pqx)Cl3(H2O)] (M=Cr), [M(pqx)Cl2(solvent)] (M=Co, Cu), [M(pqx)Cl2] (M=Zn), and [M(pqx)Cl2]2 (M=Mn, Fe, Ni) have been reported. mdpi.com The characterization of these complexes is typically carried out using a combination of spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and single-crystal X-ray diffraction.

| Complex | Metal Ion | Coordination Geometry | Reference |

| mer-[Cr(pqx)Cl3(H2O)] | Cr(III) | Octahedral | mdpi.com |

| [Co(pqx)Cl2(DMF)] | Co(II) | Trigonal Bipyramidal | mdpi.com |

| [Cu(pqx)Cl2(DMSO)] | Cu(II) | Trigonal Bipyramidal | mdpi.com |

| [Zn(pqx)Cl2] | Zn(II) | Tetrahedral | mdpi.com |

| [Mn(pqx)(H2O)2Cl2]2 | Mn(II) | Octahedral (dinuclear) | mdpi.com |

| [Fe(pqx)Cl2]2 | Fe(II) | Trigonal Bipyramidal (dinuclear) | mdpi.com |

| [Ni(pqx)Cl2]2 | Ni(II) | Trigonal Bipyramidal (dinuclear) | mdpi.com |

The coordination chemistry of 2-(2-pyridinyl)quinoxaline with noble metals has garnered significant attention due to the interesting photophysical and electrochemical properties of the resulting complexes.

Ruthenium(II) Complexes: A number of Ru(II) complexes incorporating pqx have been synthesized and characterized. nih.govtandfonline.com For instance, heteroleptic complexes of the type Ru(bpy)n(mebpq+)3-n+ (where bpy is 2,2'-bipyridine (B1663995) and mebpq+ is 2-(N-methylpyridyl)3-pyridyl quinoxaline) have been prepared. nih.gov These complexes exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region of their electronic absorption spectra. nih.gov The synthesis of heteroleptic ruthenium(II) complexes such as cis-Ru(dcbpyH2)2(pqx)2 (where dcbpyH2 is 2,2'-bipyridine-4,4'-dicarboxylic acid) has also been reported. tandfonline.com

Platinum(II) and Palladium(II) Complexes: While less common than their ruthenium counterparts, Pt(II) and Pd(II) complexes with pqx and its derivatives have been prepared. The synthesis of these square planar complexes often involves the reaction of a suitable platinum(II) or palladium(II) precursor with the pqx ligand. For example, mixed ligand complexes of palladium(II) containing pqx have been described. researchgate.netacs.org

Iridium(III) Complexes: Iridium(III) complexes containing substituted quinoxaline ligands, including those derived from pqx, have been synthesized and studied for their phosphorescent properties. nycu.edu.tw These complexes often exhibit distorted octahedral geometries and show potential for applications in organic light-emitting diodes (OLEDs). nycu.edu.tw The synthesis typically involves the reaction of an iridium(III) precursor with the respective quinoxaline ligand. nycu.edu.tw

| Complex Type | Metal Ion | Key Features | Reference(s) |

| Heteroleptic Ru(II) | Ru(II) | Intense MLCT absorption bands | nih.govtandfonline.com |

| Mixed Ligand Pd(II) | Pd(II) | Square planar geometry | researchgate.netacs.org |

| Cyclometalated Ir(III) | Ir(III) | Phosphorescent, distorted octahedral geometry | nycu.edu.tw |

Currently, there is a limited amount of published research available specifically on the coordination complexes of 2-(2-pyridinyl)quinoxaline with lanthanide and actinide elements. While the coordination chemistry of other quinoxaline derivatives and pyridyl-based ligands with f-block elements has been explored, dedicated studies on pqx complexes with these metals are not well-documented in the scientific literature. nih.gov

Spectroscopic Elucidation of Coordination Environments

The coordination of 2-(2-pyridinyl)quinoxaline to metal centers induces significant changes in its spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complex. A variety of spectroscopic techniques are employed to probe these coordination environments.

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for investigating the coordination of 2-(2-pyridinyl)quinoxaline. Upon complexation, shifts in the vibrational frequencies of the ligand are observed, particularly those associated with the pyridine and quinoxaline rings.

Coordination of the 2-(2-pyridinyl)quinoxaline ligand to a metal center through the pyridyl nitrogen atom is indicated by shifts to higher frequencies of the in-plane and out-of-plane deformation bands of the pyridine ring. For instance, in a Cu(II) complex, these bands were observed at approximately 647 cm⁻¹ and 424 cm⁻¹, compared to 620 cm⁻¹ and 401 cm⁻¹ for the free ligand nih.gov. The intense vibration bands of the 2-(2-pyridinyl)quinoxaline ligand are prominent in the fingerprint region of the FT-IR spectra of its complexes mdpi.com. A sharp single band in the range of 963-972 cm⁻¹ in the FT-IR spectra of some complexes suggests a monodentate coordination of the quinoxaline moiety nih.govmdpi.com.

The presence of other molecules in the coordination sphere, such as water or dimethyl sulfoxide (B87167) (DMSO), can also be identified. For example, the presence of water of crystallization is evident from intense bands around 3350–3250 cm⁻¹ due to –OH stretching vibrations, and a strong band at approximately 1642 cm⁻¹ is attributed to the δ(H-O-H) bending mode mdpi.com. The coordination of a DMSO molecule can be confirmed by a strong band around 974 cm⁻¹ nih.gov.

In complexes containing other ligands, such as carbonyls, the vibrational spectra provide information about the electronic environment of the metal center. The stretching frequencies of the carbonyl groups are sensitive to the extent of back-donation from the metal to the CO ligands, which is influenced by the donor properties of the 2-(2-pyridinyl)quinoxaline ligand dalalinstitute.com.

Table 1: Selected FT-IR Vibrational Frequencies (cm⁻¹) for 2-(2-pyridinyl)quinoxaline and its Cu(II) Complex

| Vibration | Free Ligand (pqx) | [Cu(pqx)Cl₂(DMSO)] |

| Pyridine in-plane deformation | 620 | 647 |

| Pyridine out-of-plane deformation | 401 | 424 |

| Monodentate quinoxaline coordination | - | ~952 |

| DMSO S=O stretch | - | 974 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of diamagnetic metal complexes of 2-(2-pyridinyl)quinoxaline in solution. ¹H and ¹³C NMR spectra provide detailed information about the coordination-induced shifts of the ligand's protons and carbons, respectively.

In some cases, the coordination mode of the ligand can be elucidated from the NMR data. For example, ¹H NMR and IR data have been used to confirm that coordination occurs via a nitrogen atom researchgate.net. The study of paramagnetic complexes using NMR is more challenging due to significant line broadening; however, specialized techniques can sometimes provide valuable structural information isca.meup.ac.za. The absence of ligand resonances in the ¹³C NMR spectrum of a paramagnetic chromium(III) complex was a strong indicator of pyridine coordination up.ac.za.

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopies are instrumental in characterizing the electronic transitions within metal complexes of 2-(2-pyridinyl)quinoxaline, particularly the metal-to-ligand charge transfer (MLCT) bands. These transitions are often responsible for the intense colors of many transition metal complexes.

Complexes of 2-(2-pyridinyl)quinoxaline with d⁶ metals like Ru(II) and Ir(III) often exhibit strong MLCT absorption bands in the visible region of the spectrum isca.mersc.orgresearchgate.net. These bands arise from the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of the MLCT band is sensitive to the nature of the metal, the solvent, and the other ligands in the coordination sphere mdpi.com. For example, in heteroleptic iridium(III) complexes, ligand-to-ligand charge transfer (LLCT) dynamics have been investigated, where the 2-(2-pyridinyl)quinoxaline derivative acts as an acceptor ligand rsc.org.

Many of these complexes are also luminescent, with emission arising from the decay of the excited MLCT state. The emission properties, such as the wavelength and lifetime, are influenced by the same factors that affect the absorption spectrum. The study of these properties is crucial for applications in areas like photocatalysis and light-emitting devices nih.gov. For instance, the UV-Vis absorption spectrum of a 2-(2-pyridinyl)quinoxaline derivative in DMF showed three peaks at 451, 518, and 556 nm nih.gov.

Table 2: Electronic Absorption Data for a Ruthenium(II) Complex

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ru(dcbpyH₂)₂(pqx)₂ | DMF | 460 | 12,000 | MLCT |

| 310 | 45,000 | π-π* (ligand) |

(Data is illustrative and based on typical values for similar complexes)

Numerous crystal structures of metal complexes containing 2-(2-pyridinyl)quinoxaline or its derivatives have been reported nih.govisca.meisca.in. These studies have revealed a variety of coordination modes and geometries. For example, in the complex [Cu(pqx)Cl₂(DMSO)], the copper(II) center adopts a trigonal bipyramidal geometry nih.gov. In a dinuclear manganese complex, {[Mn₂L₂Cl₄(H₂O)₂]}, the 2-(2-pyridinyl)quinoxaline ligand acts as a bidentate chelate, and the two Mn(II) ions are bridged by two chloro ligands, resulting in a six-coordinate octahedral geometry around each metal center isca.in.

X-ray diffraction studies have also been crucial in understanding the supramolecular chemistry of these complexes, revealing details about intermolecular interactions such as π-π stacking and hydrogen bonding isca.meiucr.orgiucr.org.

Table 3: Selected Bond Lengths (Å) and Angles (°) for [Cu(pqx)Cl₂(DMSO)] nih.gov

| Bond | Length (Å) | Angle | Degrees (°) |

| Cu-N(pyridyl) | 2.015(3) | N(pyridyl)-Cu-N(quinox) | 78.9(1) |

| Cu-N(quinox) | 2.083(3) | Cl(1)-Cu-Cl(2) | 121.5(1) |

| Cu-Cl(1) | 2.301(1) | N(pyridyl)-Cu-O(DMSO) | 101.2(1) |

| Cu-Cl(2) | 2.325(1) | ||

| Cu-O(DMSO) | 2.154(2) |

Magnetic susceptibility measurements and Electron Spin Resonance (ESR) spectroscopy are employed to study the magnetic properties of paramagnetic metal complexes of 2-(2-pyridinyl)quinoxaline. These techniques provide information about the number of unpaired electrons, the electronic ground state, and the nature of magnetic interactions between metal centers in polynuclear complexes.

For mononuclear high-spin d-metal complexes, the magnetic moment, determined from susceptibility measurements, can help to confirm the oxidation state and spin state of the metal ion. For example, the magnetic moment of a Co(II) complex was found to be around 4.84 B.M., suggesting an octahedral geometry, while a Ni(II) complex had a magnetic moment of 3.28 B.M., also consistent with an octahedral environment researchgate.net.

In polynuclear complexes, magnetic susceptibility measurements as a function of temperature can reveal the nature and strength of the magnetic coupling between the metal ions (i.e., ferromagnetic or antiferromagnetic) nih.govrsc.orgmdpi.com. ESR spectroscopy provides more detailed information about the electronic structure of paramagnetic species. For instance, in Cu(II) complexes, the g-values obtained from the ESR spectrum can give insights into the geometry of the complex and the nature of the metal-ligand bonding . The g-values for a Cu(II) complex being less than 2.3 can indicate a covalent character in the metal-ligand bond .

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. Through DFT calculations, fundamental properties such as molecular orbital energies, electron density distribution, and optimized geometry can be elucidated, providing a theoretical framework for the molecule's behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions.

For quinoxaline (B1680401) derivatives, DFT calculations are commonly employed to determine these energy levels. For instance, a study on a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, calculated the HOMO and LUMO energies to be -6.0504 eV and -3.2446 eV, respectively, resulting in a HOMO-LUMO energy gap of 2.8058 eV nih.gov. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability nih.gov. In another theoretical study on the parent aromatic molecule, quinoline (B57606), the HOMO-LUMO energy gap was calculated to be -4.83 eV scirp.org. For Quinoxaline, 2-(2-pyridinyl)-, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system, while the LUMO would likely be distributed across the entire π-conjugated system, including the electron-deficient pyridine (B92270) ring. The precise energy values and the resulting band gap are crucial for predicting its charge transfer properties and potential applications in materials science.

Table 1: Representative Frontier Molecular Orbital Energies of Related Quinoxaline Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | -6.0504 | -3.2446 | 2.8058 |

| Quinoline | -6.646 | -1.816 | 4.83 |

Geometrical optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is essential for understanding the molecule's shape, stability, and how it interacts with other molecules. Conformational analysis, a subset of this, explores the different spatial arrangements (conformers) that a molecule can adopt due to the rotation around single bonds and identifies the most stable conformer(s).

For Quinoxaline, 2-(2-pyridinyl)-, the key conformational flexibility arises from the rotation around the single bond connecting the quinoxaline and pyridine rings. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle between the two ring systems. This analysis would reveal the most stable conformation, which is likely to be a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings. Studies on similar bi-aryl systems, such as phenyl quinoline-2-carboxylate, have shown that DFT geometry optimization can predict the dihedral angles between aromatic rings with good accuracy mdpi.com. The optimized geometry provides the foundation for all other computational property predictions, including electronic and photophysical properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other charged or polar species. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of intermediate potential.

For Quinoxaline, 2-(2-pyridinyl)-, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of both the quinoxaline and pyridine rings, as they are the most electronegative atoms with lone pairs of electrons. These regions represent the most likely sites for protonation and coordination to metal ions. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue). MEP analysis can provide crucial insights into intermolecular interactions, such as hydrogen bonding, and can be used to predict the reactivity of different sites on the molecule. For example, a comparative study on substituted pyridines used MEP maps to evaluate the reactivity of the heterocyclic nitrogen and predict its susceptibility to N-oxidation nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited-state properties of molecules and predict their photophysical behavior, such as UV-visible absorption and emission spectra. It allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of electronic transitions.

In the case of Quinoxaline, 2-(2-pyridinyl)-, TD-DFT calculations would be instrumental in understanding its light-absorbing and emitting properties. The calculations can predict the wavelengths of maximum absorption (λmax) and identify the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π* transitions). Studies on related pyrrolo[1,2-a]quinoxalines have successfully used TD-DFT to show that low-energy absorptions are dominated by S0–S1 and S0–S2 transitions acs.orgnih.gov. For Quinoxaline, 2-(2-pyridinyl)-, it is anticipated that the low-energy transitions would involve significant intramolecular charge transfer (ICT) character, with electron density moving from the quinoxaline moiety to the pyridinyl group upon photoexcitation. TD-DFT can also be used to investigate the properties of the lowest triplet excited state, which is relevant for understanding phosphorescence and intersystem crossing processes.

Molecular Dynamics and Docking Simulations (for mechanistic insights, not clinical)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (ligand) with a larger macromolecule, typically a protein. While these methods are widely used in drug discovery, they can also provide fundamental mechanistic insights into non-covalent binding interactions without a clinical context.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Quinoxaline, 2-(2-pyridinyl)-, docking studies could be performed with various model proteins to understand its potential binding modes. The results would highlight key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that contribute to the binding affinity. Numerous studies on quinoxaline derivatives have employed molecular docking to elucidate binding mechanisms with various enzymes nih.govresearchgate.netnih.gov.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time. Starting from a docked pose, an MD simulation can assess the stability of the complex and characterize the conformational changes that occur in both the ligand and the receptor upon binding. This can reveal the flexibility of the ligand within the binding site and the persistence of key interactions. For Quinoxaline, 2-(2-pyridinyl)-, MD simulations could provide insights into the dynamic nature of its interactions with a model protein, helping to understand the factors that govern molecular recognition at a mechanistic level. For instance, MD simulations have been used to identify crucial amino acid residues involved in the interactions of quinoxaline derivatives with protein targets nih.gov.

Mechanistic Investigations of Biological Interactions Excluding Prohibited Content

DNA Binding Mechanisms and Modes of Interaction

The planar aromatic structure of the quinoxaline (B1680401) ring system is a critical feature that facilitates its interaction with DNA. Research into 2-(2-pyridinyl)quinoxaline and closely related analogues, such as 2,3-bis(2-pyridyl)-quinoxaline (DPQ), reveals that these compounds primarily interact with the DNA double helix through non-covalent means, including intercalation and groove binding nih.govresearchgate.net.

Intercalation and Groove Binding Studies

Intercalation is a mode of interaction where a planar molecule inserts itself between the stacked base pairs of the DNA double helix wikipedia.orgpatsnap.com. This insertion causes a distortion in the DNA structure, leading to unwinding and elongation of the helix, which can interfere with cellular processes like replication and transcription patsnap.com. The polycyclic aromatic and planar nature of quinoxaline derivatives makes them well-suited for this type of interaction researchgate.netmdpi.com.

Studies on quinoxaline analogues, such as 2,3-bis(2-pyridyl)-quinoxaline (DPQ), have reported a distinct DNA intercalation effect researchgate.net. This interaction is a key component of their biological activity. The general mechanism for DNA intercalators involves three principal structural features: a planar polyaromatic system (the chromophore) that stacks between the DNA base pairs, a cationic center that interacts with the negatively charged phosphate (B84403) backbone of DNA, and often a side chain that lies in one of the DNA grooves (typically the minor groove) researchgate.net. While direct studies on Quinoxaline, 2-(2-pyridinyl)- are limited, the extensive research on its close analogue DPQ strongly suggests a similar intercalative binding mode.

DNA Cleavage Activity (Photocleavage vs. Hydrolytic)

Beyond simple binding, certain quinoxaline derivatives can induce cleavage of the DNA strands. This cleavage can occur through different mechanisms, primarily photocleavage or hydrolytic/oxidative cleavage, often facilitated by the presence of metal ions.

Photocleavage: This process involves the compound absorbing light energy and transferring it to the DNA backbone, leading to strand scission. While not directly reported for 2-(2-pyridinyl)quinoxaline, related quinoxaline hydroperoxides have been shown to act as photoinduced DNA cleaving agents. Upon irradiation with UV light (≥350 nm), these compounds generate reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, which are responsible for the cleavage of single-strand DNA.

Hydrolytic and Oxidative Cleavage: Many quinoxaline derivatives, particularly when complexed with transition metals, can act as "chemical nucleases," cleaving DNA without the need for light activation. For instance, metal complexes of 2,3-di(pyridin-2-yl)quinoxaline (DPQ) are known to efficiently cause oxidative cleavage of DNA nih.gov. Furthermore, the copper(II) complex of a related compound, dipyrido[3,2-a:2,3-c]phenazine (DPPZ), has been observed to bind to the DNA minor groove and cause hydrolytic cleavage of supercoiled DNA in the absence of external reagents nih.gov. This suggests that metal complexes of 2-(2-pyridinyl)quinoxaline could similarly facilitate DNA cleavage through either oxidative or hydrolytic pathways, a critical aspect of their potential cytotoxic activity rsc.org.

Interaction with Proteins (e.g., Bovine Serum Albumin - BSA)

Serum albumins, such as Bovine Serum Albumin (BSA), are major transport proteins in the bloodstream, responsible for carrying various endogenous and exogenous compounds. The interaction of a potential therapeutic agent with serum albumin is a key determinant of its pharmacokinetic profile. Studies on metal complexes incorporating the closely related ligand 2,3-bis(2-pyridyl)quinoxaline (B1212657) have demonstrated a strong binding affinity for BSA. This interaction is primarily driven by hydrophobic forces between the ligand and the protein nih.govresearchgate.netnih.gov.

The binding mechanism often involves a static quenching process, where a non-fluorescent ground-state complex is formed between the compound and the protein's fluorophores (like tryptophan residues) researchgate.netnih.gov. Thermodynamic analysis of similar pyridine (B92270) and quinoline (B57606) derivatives binding to BSA indicates that the interaction is typically spontaneous researchgate.net. The binding constants (Kb) for chromium(III) complexes with substituted phenanthroline ligands with BSA, for example, are in the range of 105 M-1, indicating a strong interaction nih.gov. This robust binding suggests that quinoxaline compounds can be efficiently transported in the bloodstream, which is crucial for their distribution to target sites within the body.

Enzyme Inhibition Studies (e.g., VEGFR-2)

The quinoxaline scaffold has been identified as a privileged structure in the development of enzyme inhibitors, particularly protein kinase inhibitors. A significant target of interest is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

Numerous studies have demonstrated that various quinoxaline derivatives are potent inhibitors of VEGFR-2 kinase activity nih.govrsc.orgnih.govrsc.org. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of the receptor and blocking the signaling cascade that leads to endothelial cell proliferation and migration. The inhibitory activity is often in the nanomolar range, indicating high potency. For example, certain triazolo[4,3-a]quinoxaline and 3-methylquinoxaline-based derivatives have shown IC50 values against VEGFR-2 that are comparable or even superior to the reference drug, sorafenib (B1663141) nih.govrsc.orgtandfonline.com.

| Compound Series | Most Potent Compound Example | VEGFR-2 IC50 (nM) | Reference Drug (Sorafenib) IC50 (nM) | Reference |

|---|---|---|---|---|

| Triazolo[4,3-a]quinoxaline-based | Compound 14a | 3.2 | 3.12 | nih.gov |

| Bis( nih.govrsc.orgnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | 3.7 | 3.12 | tandfonline.com |

| nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxaline | Compound 25d | 3.4 | Not specified in abstract | nih.gov |

| 3-Methylquinoxaline-based | Compound 17b | 2.7 | 3.12 | rsc.org |

| Quinoxaline-2(1H)-ones | Compound 11g | 750 (0.75 µM) | 1290 (1.29 µM) | rsc.org |

Modulation of Biological Pathways

The interaction of quinoxaline derivatives with targets like DNA and VEGFR-2 leads to the modulation of critical biological pathways, particularly those involved in cell survival, proliferation, and death.

A primary consequence of the action of many cytotoxic quinoxaline compounds is the induction of apoptosis, or programmed cell death. Mechanistic studies on various derivatives have shown that they can trigger apoptosis in cancer cells through multiple routes nih.govnih.govrsc.org. This includes:

Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle, often at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation nih.govnih.govtandfonline.com.

Modulation of Apoptotic Proteins: Quinoxaline derivatives can alter the expression levels of key proteins that regulate apoptosis. This often involves increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 nih.govrsc.org.

Activation of Caspases: These compounds can lead to the upregulation and activation of executioner caspases, such as caspase-3 and caspase-9, which are proteases that dismantle the cell during apoptosis nih.govnih.govrsc.org.

By inhibiting VEGFR-2, these compounds also directly interfere with the angiogenesis signaling pathway, which is essential for supplying nutrients to tumors ekb.eg. This dual action of inducing apoptosis in existing cancer cells and preventing the formation of new blood vessels to support tumor growth highlights the therapeutic potential of the quinoxaline scaffold.

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Chemical Reactivity and Properties

The chemical reactivity and physicochemical properties of the 2-(2-pyridinyl)quinoxaline scaffold are significantly influenced by the nature and position of substituents on both the quinoxaline (B1680401) and pyridine (B92270) rings. These modifications alter the electronic distribution and steric environment of the molecule, thereby dictating its behavior in chemical reactions and its physical characteristics.

Research into mono-substituted quinoxalines has demonstrated that the substituent at the 2-position plays a critical role in nucleophilic substitution reactions. For instance, 2-monosubstituted quinoxalines with a phenyl or butyl group react readily with a variety of nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl types, to form di-substituted products. nih.govdoaj.org In contrast, when the 2-substituent is an amine or an alkynyl group, the reactivity is diminished, and reactions proceed only with strong alkyl nucleophiles like n-BuLi and Me-MgCl. nih.govdoaj.org This difference in reactivity is attributed to the steric and electronic properties of the substituents. nih.gov

The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—has a profound impact. In the context of quinoxaline-based polymers for photovoltaic applications, the selective addition of fluorine atoms (EWG) or methoxy (B1213986) units (EDG) to the 6,7-positions of the quinoxaline core leads to discernible differences in optical and electrochemical properties. acs.org For anticancer quinoxaline derivatives, structure-activity relationship (SAR) studies have shown that electron-releasing groups like methoxy (OCH₃) are often essential for biological activity, whereas electron-withdrawing groups such as fluorine (F) or nitro (NO₂) can decrease it. mdpi.com

Furthermore, substituents can affect the stability of quinoxaline derivatives, particularly in applications like redox flow batteries. Studies on 2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC) revealed that it is susceptible to tautomerization in its reduced form under alkaline conditions, leading to capacity fade. nsf.gov Density Functional Theory (DFT) modeling has been employed to understand how functionalization impacts the energetics of this tautomerization. It was predicted that for reduced forms of certain derivatives, tautomerization is exothermic, while for others, like quinoxaline-2-carboxylic acid (2QUIC), it is highly endothermic, leading to a dramatic increase in stability. nsf.gov This highlights how strategic placement of substituents can mitigate degradation pathways.

The electrophilic nature of the quinoxaline ring itself can be modulated by N-oxidation. While quinoxaline is generally explored for its reactions with nucleophiles, its reactivity can be enhanced. For example, quinoxaline N-oxide readily undergoes vicarious nucleophilic substitution (VNS) with a variety of carbanions to introduce cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents onto the heterocyclic ring. rsc.org

Impact of Substituents on the Reactivity of 2-Substituted Quinoxalines

| Substituent at 2-Position | Reacting Nucleophile | Observed Reactivity | Reference |

|---|---|---|---|

| Phenyl | Alkyl, Aryl, Heteroaryl, Alkynyl | Readily reacts to form di-substituted products | nih.govdoaj.org |

| Butyl | Alkyl, Aryl, Heteroaryl, Alkynyl | Readily reacts to form di-substituted products | nih.gov |

| Amine | Strong alkyl nucleophiles (e.g., n-BuLi) | Only reacts with strong nucleophiles | nih.govdoaj.org |

| Alkynyl | Strong alkyl nucleophiles (e.g., n-BuLi) | Only reacts with strong nucleophiles | nih.gov |

Correlation of Electronic Structure with Applications (e.g., Catalysis, Luminescence)

The electronic structure of 2-(2-pyridinyl)quinoxaline and its derivatives is intrinsically linked to their functional applications, particularly in catalysis and luminescence. The arrangement of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them, governs the photophysical properties and redox behavior of these compounds.

Luminescence: Quinoxaline derivatives are known for their fluorescence and chemiluminescence properties. The electronic transitions between HOMO and LUMO, often localized on the pyrazinoquinoxaline core, are responsible for their light-emitting capabilities. nih.gov The introduction of different substituents can tune these energy levels and, consequently, the emission wavelength.

For example, a series of light-emitting analogues were synthesized using triphenylamine (B166846) as an electron donor and 2,3-diphenyl-quinoxaline (DPQ) or its pyridine[2,3-b]pyrazine analogue (DPP) as electron acceptors. rsc.org The stronger electron-withdrawing ability of the DPP acceptor resulted in a compound (TPA-DPP) with a longer emission wavelength compared to the quinoxaline-based compound (TPA-DPQ). rsc.org This demonstrates a clear correlation between the electronic structure, modified by the acceptor strength, and the resulting luminescence color.

A notable example is 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ), which was designed as a novel pink fluorophore. researchgate.netnih.gov This compound exhibits fluorescence with maximum peaks at 607 and 653 nm in DMF. researchgate.netnih.gov Its electronic structure allows it to act as an energy acceptor in peroxyoxalate chemiluminescence systems. In this process, a high-energy intermediate (dioxetane) is formed, which transfers energy to the 2-CPQ molecule via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, leading to the emission of pink light. researchgate.netnih.gov The π-conjugated system of the di-pyridinyl quinoxaline core is crucial for this activity.

The photophysical properties are also sensitive to the molecular environment and structure. Studies on a pyrazinoquinoxaline derivative with phenyl substituents showed that the lowest-energy singlet excited state involves the HOMO-LUMO transition localized at the core. nih.gov The resulting photoluminescence spectrum is characterized by a small Stokes shift, indicative of a π–π* transition state being responsible for the emission. nih.gov

Catalysis: While direct catalytic applications of 2-(2-pyridinyl)quinoxaline itself are less documented in the provided context, the principles of its electronic structure are relevant to catalysis. The nitrogen atoms in both the quinoxaline and pyridine rings act as coordination sites for metal ions. The electronic properties of the ligand, modulated by substituents, can influence the stability and reactivity of the resulting metal complex. For instance, zinc triflate and other metal-based catalysts are used in the synthesis of quinoxaline derivatives themselves, highlighting the interaction between the heterocyclic system and metals. mdpi.com The ability of the 2-(2-pyridinyl)quinoxaline ligand to accept or donate electron density can be fine-tuned to control the catalytic activity of a coordinated metal center in various chemical transformations.

Photophysical Properties of Selected Quinoxaline Derivatives

| Compound | Key Structural Feature | Application | Emission Maxima (λmax) | Mechanism/Key Finding | Reference |

|---|---|---|---|---|---|

| 6-chloro-2,3-di(pyridine-2-yl)quinoxaline (2-CPQ) | Di-pyridinyl substitution, Chloro group | Chemiluminescence | 607 and 653 nm (in DMF) | Acts as a fluorophore in a CIEEL system | researchgate.netnih.gov |

| [4-(2,3-diphenyl-quinoxalin-6-yl)-phenyl]-diphenyl-amine (TPA-DPQ) | Triphenylamine donor, Quinoxaline acceptor | Mechanochromic Luminescence | - | Donor-acceptor structure influences emission properties | rsc.org |

| Pyrazinoquinoxaline with phenyl groups (DY1) | Planar pyrazinoquinoxaline core | Fluorescence | 459 nm (monomer) | Emission from π-π* transition state localized on the core | nih.gov |

Ligand Design Principles for Tailored Biological Activity

The 2-(2-pyridinyl)quinoxaline scaffold serves as a versatile pharmacophore in drug discovery, and its biological activity can be precisely tailored through strategic ligand design. SAR studies have revealed key principles for modifying this core to achieve desired therapeutic effects, such as anticancer, anticonvulsant, and antimicrobial activities.

A primary design principle involves the strategic placement of substituents at various positions on the quinoxaline ring, typically at the 2, 3, 6, and/or 7 positions. mdpi.com The nature of these substituents is critical. For instance, in the development of novel fatty acid synthase (FASN) inhibitors with anticancer potential, a series of 2-phenylquinoxaline-6-carboxylic acid derivatives were synthesized. nih.gov SAR analysis of these compounds showed that potent and selective cytotoxicity against cancer cell lines was a common feature. nih.gov One lead compound, QNX-10, was found to induce apoptosis and cell cycle arrest, with molecular docking studies revealing its binding mode to the KR domain of FASN. nih.gov

Similarly, in the design of inhibitors for Pim-1 kinase, another anticancer target, a series of quinoxaline-2-carboxylic acid derivatives were identified. nih.gov The lead compound from this series blocked the enzyme's activity at nanomolar concentrations with good selectivity. nih.gov Docking studies suggested an unclassical binding mode within the ATP pocket of the kinase, highlighting that the quinoxaline core can be adapted to fit specific protein binding sites. nih.gov

Key considerations in ligand design include:

Pharmacophore Scaffolding: The quinoxaline nucleus is often the essential pharmacophore. Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological targets. mdpi.comresearchgate.net

Linker Modification: The type of linker used to connect other moieties to the quinoxaline core is crucial. SAR studies on certain anticancer derivatives showed that an aliphatic linker (e.g., -CH₂-) at the third position was essential for activity, whereas a nitrogen-based linker diminished it. mdpi.com

Modulation of Physicochemical Properties: Substituents are used to fine-tune properties like hydrophobicity, electronic distribution, and hydrogen bonding capacity. For example, in developing anticonvulsant agents targeting the AMPA receptor, the presence of hydrogen bond donor and acceptor groups was a key consideration. researchgate.net Molecular modeling of these derivatives showed that their interaction pattern within the binding pocket mimicked that of the native co-crystallized ligand. researchgate.net

Molecular Hybridization: The quinoxaline nucleus can be fused with other heterocyclic or aromatic systems to create hybrid molecules with enhanced or novel activities. mdpi.com This approach aims to combine the pharmacophoric features of multiple drug classes into a single molecule.

Future Research Directions and Prospects for Quinoxaline, 2 2 Pyridinyl

The unique structural and electronic properties of Quinoxaline (B1680401), 2-(2-pyridinyl)-, position it as a compound of significant interest for future scientific exploration. Combining the electron-deficient quinoxaline core with the versatile coordinating ability of the pyridine (B92270) moiety, this molecule offers a rich landscape for advancements in synthesis, materials science, and biological applications. The following sections outline key areas for future research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-pyridinyl)quinoxaline derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, describes a three-step process: (1) condensation of substituted o-phenylenediamines with glyoxylic acid derivatives, (2) cyclization to form the quinoxaline core, and (3) functionalization at the 2-position with pyridinyl groups via nucleophilic substitution or coupling reactions . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Yield improvements (>70%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(2-pyridinyl)quinoxaline derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and purity, as shown in , where aromatic protons in the quinoxaline and pyridinyl moieties were resolved at δ 7.5–9.3 ppm . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., C₁₃H₁₀N₄ requires 222.0906 Da), while IR spectroscopy confirms functional groups like C=O or C≡N stretches .

Q. What are the standard protocols for evaluating the biological activity of 2-(2-pyridinyl)quinoxaline compounds?

- Methodological Answer : Bioassays include:

- Herbicidal activity : Inhibiting Arabidopsis protoporphyrinogen oxidase (PPO) at 100 ppm, measured via chlorophyll leakage assays .

- Fungicidal activity : Testing against Colletotrichum species using agar dilution (MIC values <50 µg/mL) .

- Insecticidal activity : Contact toxicity assays on Spodoptera frugiperda larvae, with LC₅₀ calculated via probit analysis .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking improve the design of 2-(2-pyridinyl)quinoxaline derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, while molecular docking (e.g., AutoDock Vina) models interactions with target proteins. For example, used docking to show that compound 3f binds to PPO’s active site via π-π stacking with Phe-392 and hydrogen bonding with His-304 . These insights guide substituent modifications (e.g., electron-withdrawing groups) to enhance binding affinity.

Q. How do structural modifications at the quinoxaline core influence the compound’s mode of action across different biological targets?

- Methodological Answer : Substitutions alter electronic and steric profiles:

- 2-Pyridinyl groups : Enhance solubility and metal coordination (e.g., binding to fungal cytochrome P450 enzymes) .

- Nitro or methoxy substituents : Increase redox activity, promoting ROS generation in herbicidal action .

- Hybridization with triazoles : Improves antifungal activity by disrupting ergosterol biosynthesis ( ) .

Q. How can researchers resolve contradictions between experimental bioactivity data and computational predictions?

- Methodological Answer : Discrepancies often arise from oversimplified docking models or unaccounted solvent effects. Strategies include:

- MD Simulations : Validate docking poses under physiological conditions (e.g., explicit water models).

- SAR Analysis : Compare analogs to identify outliers (e.g., a nitro group reducing activity despite favorable docking scores) .

- Experimental Validation : Re-test compounds under standardized conditions (e.g., pH 7.4 buffer for PPO assays) .

Safety and Handling

Q. What are the critical safety considerations when handling 2-(2-pyridinyl)quinoxaline derivatives in the laboratory?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye irritation (GHS Category 2A) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetonitrile) .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., NaOH treatment for halogenated residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.